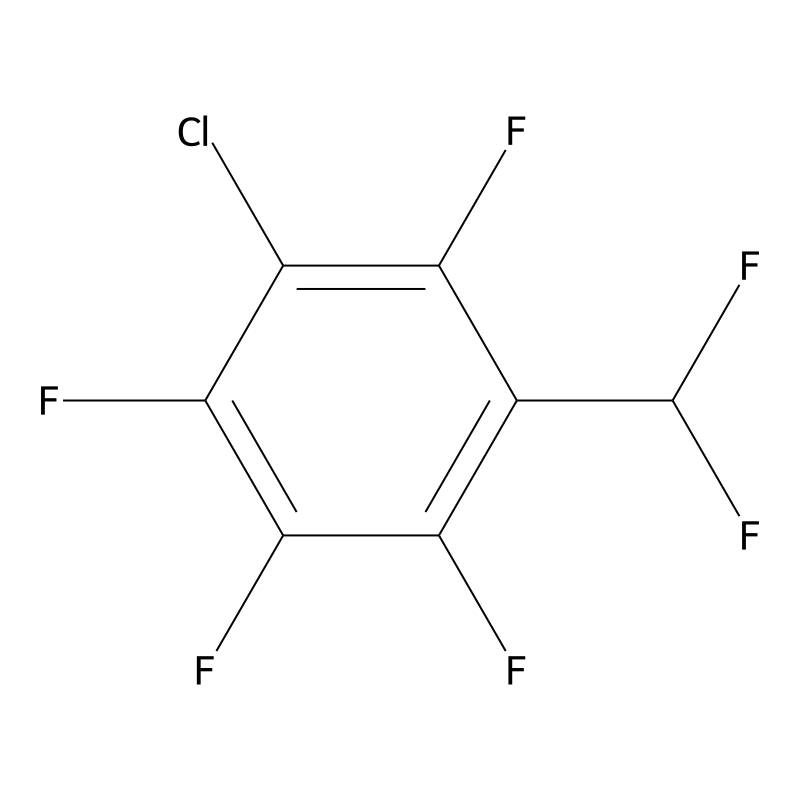

3-(Difluoromethyl)-2,4,5,6-tetrafluorochlorobenzene, 95%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Potential Applications

3-(Difluoromethyl)-2,4,5,6-tetrafluorochlorobenzene (3-DFC) is a fluorinated aromatic compound with the chemical formula C6F4ClCF2H. Due to its unique structure with a combination of fluorine and chlorine substituents, 3-DFC exhibits several interesting properties that make it potentially valuable for scientific research applications.

Chemical Stability

The presence of multiple fluorine atoms on the aromatic ring enhances the chemical stability of 3-DFC. This makes it resistant to attack by acids, bases, and other chemicals, which can be beneficial for applications requiring a robust material. [Source: Kirsch, Leo. Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley, 2014]

Electronic Properties

The fluorine atoms also influence the electronic properties of 3-DFC. The high electronegativity of fluorine draws electron density away from the ring, making it electron-deficient. This property can be useful in applications such as the design of new catalysts or materials for electronic devices. [Source: Hagelin, Paul M. Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc., 2004]

Low Boiling Point

3-DFC has a relatively low boiling point, which makes it easier to purify and manipulate in the laboratory. This can be advantageous for research purposes where handling and processing the material are important considerations. [Source: PubChem Database. National Institutes of Health. ]

Potential Applications in Research

The unique properties of 3-DFC make it a potential candidate for various scientific research applications. Some potential areas of exploration include:

Pharmaceutical Research

Material Science

Agricultural Science